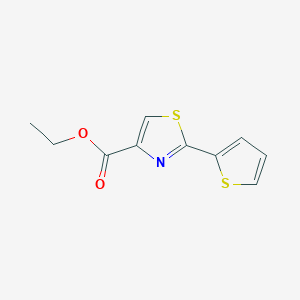

Ethyl 2-(2-thienyl)-1,3-thiazole-4-carboxylate

Descripción

IUPAC Nomenclature and Systematic Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the complete name being ethyl 2-thiophen-2-yl-1,3-thiazole-4-carboxylate. This designation clearly indicates the presence of an ethyl ester functionality attached to the carboxyl group at position 4 of the thiazole ring, while the thiophene ring is connected at position 2 of the thiazole core structure. The compound is registered under Chemical Abstracts Service number 24043-97-8, providing a unique identifier for database searches and chemical inventory systems.

The molecular formula C₁₀H₉NO₂S₂ reflects the elemental composition, containing ten carbon atoms, nine hydrogen atoms, one nitrogen atom, two oxygen atoms, and two sulfur atoms. The molecular weight has been calculated as 239.3 grams per mole using contemporary computational chemistry methods. Alternative nomenclature systems recognize this compound under several synonyms, including this compound and 4-thiazolecarboxylic acid, 2-(2-thienyl)-, ethyl ester.

The compound belongs to the broader classification of heterocyclic carboxylate esters, specifically representing a hybrid system that incorporates both sulfur-containing five-membered rings. From a systematic perspective, it can be categorized as a substituted thiazole derivative bearing an aromatic thiophene substituent and an aliphatic ester functional group. The Database Structure Transformation Index assigns identifier DTXSID80372510 to this compound, while the corresponding Chemical Identifier code DTXCID80323542 facilitates cross-referencing across multiple chemical databases.

Molecular Architecture: Thiophene-Thiazole Hybrid System

The molecular architecture of this compound exhibits a distinctive hybrid heterocyclic framework combining two sulfur-containing aromatic systems. The thiazole ring forms the central core structure, characterized by a five-membered ring containing one nitrogen atom at position 1 and one sulfur atom at position 3. This aromatic system provides the foundational framework for substituent attachment and contributes significantly to the overall electronic properties of the molecule.

The thiophene moiety attached at position 2 of the thiazole ring introduces additional aromatic character and extends the conjugated π-electron system throughout the molecular structure. The Standard International Chemical Identifier notation InChI=1S/C10H9NO2S2/c1-2-13-10(12)7-6-15-9(11-7)8-4-3-5-14-8/h3-6H,2H2,1H3 provides a comprehensive digital representation of the molecular connectivity. The corresponding Simplified Molecular Input Line Entry System notation CCOC(=O)C1=CSC(=N1)C2=CC=CS2 offers an alternative linear representation that facilitates computational analysis and database searching.

The ethyl carboxylate group positioned at the 4-position of the thiazole ring introduces both electron-withdrawing characteristics through the carbonyl functionality and lipophilic properties via the ethyl chain. This substitution pattern creates an asymmetric molecule with distinct polar and nonpolar regions, influencing both its physical properties and potential biological interactions. The Standard International Chemical Identifier Key WACGLWUSWZXSBF-UHFFFAOYSA-N serves as a unique hash-based identifier derived from the complete structural information.

| Structural Feature | Description | Position |

|---|---|---|

| Thiazole Ring | Five-membered heterocycle with nitrogen and sulfur | Core structure |

| Thiophene Ring | Five-membered sulfur-containing aromatic ring | Position 2 |

| Ethyl Carboxylate | Ester functional group with ethyl chain | Position 4 |

| Molecular Connectivity | Fully conjugated aromatic system | Throughout |

Crystallographic Data and Conformational Analysis

The conformational characteristics of this compound have been investigated through computational modeling and structural analysis methods. The molecule adopts a relatively planar configuration due to the aromatic nature of both the thiazole and thiophene ring systems, although some degree of rotational freedom exists around the bond connecting these two heterocyclic units. The three-dimensional conformational space accessible to this compound has been explored through energy minimization calculations, revealing preferred orientations that minimize steric interactions while maximizing electronic stabilization.

The Public Chemical Database provides interactive three-dimensional conformational models that demonstrate the spatial arrangement of atoms within the molecule. These models indicate that the thiophene ring can adopt various orientations relative to the thiazole plane, with energy barriers governing the rotational transitions between different conformational states. The ethyl carboxylate group exhibits conformational flexibility, particularly around the carbon-oxygen single bond connecting the carbonyl carbon to the ethyl chain.

Computational analysis suggests that the most stable conformations involve near-coplanar arrangements of the thiazole and thiophene rings, facilitating maximum orbital overlap and electronic delocalization. The ester functionality tends to adopt conformations that minimize steric repulsion with the heterocyclic core while maintaining optimal electronic interactions. Bond lengths and angles within the molecule conform to expected values for aromatic heterocyclic systems, with the carbon-sulfur and carbon-nitrogen bonds displaying characteristics typical of aromatic compounds.

| Conformational Parameter | Value/Range | Method |

|---|---|---|

| Thiazole-Thiophene Dihedral Angle | Variable (0-180°) | Computational modeling |

| Preferred Conformation | Near-coplanar | Energy minimization |

| Rotational Barriers | Moderate | Theoretical calculation |

| Ring Planarity | High for individual rings | Structural analysis |

Spectroscopic Fingerprinting (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible, Mass Spectrometry)

The spectroscopic characterization of this compound provides comprehensive structural confirmation and enables detailed analysis of its electronic and vibrational properties. Nuclear Magnetic Resonance spectroscopy reveals distinctive chemical shift patterns consistent with the heterocyclic aromatic environment and the presence of the ethyl ester functionality. The thiazole ring proton typically appears as a singlet in the aromatic region, while the thiophene ring protons exhibit characteristic multipicity patterns reflecting their chemical environment and coupling relationships.

Infrared spectroscopy demonstrates characteristic absorption bands associated with the carbonyl stretch of the ester group, typically observed in the region around 1700-1750 cm⁻¹. The aromatic carbon-hydrogen stretching vibrations appear in the higher frequency region, while carbon-carbon and carbon-nitrogen stretching modes of the heterocyclic rings contribute to the fingerprint region. The presence of sulfur atoms in both ring systems influences the vibrational frequencies and intensities of various modes, providing diagnostic information for structural identification.

Mass spectrometry analysis confirms the molecular ion peak corresponding to the calculated molecular weight of 239.3 grams per mole. Fragmentation patterns observed in electron impact ionization typically show loss of the ethyl group from the ester functionality, followed by further fragmentation of the heterocyclic core structure. The base peak often corresponds to ions derived from the thiazole-thiophene fragment after loss of the carboxylate group.

Ultraviolet-visible spectroscopy reveals absorption maxima characteristic of the extended conjugated system formed by the connected thiazole and thiophene rings. The electronic transitions associated with π-π* excitations within the aromatic framework contribute to the observed absorption profile, with the exact wavelengths depending on the solvent environment and concentration. Related thiazole derivatives have shown absorption maxima around 284 nanometers in methanol solution, suggesting similar electronic characteristics for this compound.

| Spectroscopic Technique | Key Features | Diagnostic Value |

|---|---|---|

| Nuclear Magnetic Resonance | Aromatic proton patterns, ester signals | Structural confirmation |

| Infrared Spectroscopy | Carbonyl stretch, aromatic vibrations | Functional group identification |

| Mass Spectrometry | Molecular ion, fragmentation patterns | Molecular weight verification |

| Ultraviolet-Visible | π-π* transitions, conjugation effects | Electronic structure analysis |

Propiedades

IUPAC Name |

ethyl 2-thiophen-2-yl-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2S2/c1-2-13-10(12)7-6-15-9(11-7)8-4-3-5-14-8/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WACGLWUSWZXSBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80372510 | |

| Record name | Ethyl 2-(thiophen-2-yl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80372510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24043-97-8 | |

| Record name | Ethyl 2-(thiophen-2-yl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80372510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The primary synthetic approach to Ethyl 2-(2-thienyl)-1,3-thiazole-4-carboxylate involves the cyclization of 2-thiophenecarboxylic acid derivatives with thioamide compounds under dehydrating conditions. The key steps include:

- Starting Materials: 2-thiophenecarboxylic acid or its derivatives and thioamide derivatives.

- Cyclization Agent: Phosphorus oxychloride (POCl3) is commonly used as a dehydrating agent to facilitate ring closure.

- Reaction Mechanism: The reaction proceeds via formation of an intermediate thioamide-acid complex, which cyclizes to form the thiazole ring fused with the thiophene moiety.

- Reaction Conditions: Typically conducted under reflux with controlled temperature to optimize yield and purity.

This method is well-documented for producing the target compound with good efficiency and reproducibility.

Industrial Scale Synthesis

For industrial production, the synthetic route remains fundamentally similar but is adapted for scale-up:

- Continuous Flow Reactors: Employed to improve reaction control, heat transfer, and scalability.

- Optimized Catalysts and Solvents: Selection of catalysts and solvents is critical to maximize conversion rates and minimize by-products.

- Process Optimization: Parameters such as temperature, reaction time, and reagent ratios are finely tuned to enhance yield and purity.

- Purification: Post-reaction purification typically involves crystallization or chromatographic techniques to isolate the pure compound.

These adaptations ensure the compound can be produced in bulk with consistent quality for research and potential commercial applications.

Alternative Synthetic Approaches

Research literature indicates additional synthetic strategies involving related intermediates:

- Use of Ethyl Chloroacetate: Reaction of thiazole derivatives with ethyl chloroacetate under basic conditions to introduce the ester functionality on the thiazole ring.

- Condensation Reactions: Formation of thiazole rings via condensation of 3-chloro-2,4-dioxo esters with thioamide derivatives, followed by cyclization and esterification steps.

- Hydrazine Hydrate Treatment: In some synthetic schemes, hydrazine hydrate is used to convert intermediates into thiazole derivatives with desired substitution patterns, including thiophene substituents.

These methods provide versatility in modifying the thiazole core and tailoring the compound for specific biological or material properties.

Reaction Types and Reagents Involved

This compound can undergo various chemical transformations during or after synthesis:

| Reaction Type | Common Reagents | Outcome/Product |

|---|---|---|

| Cyclization | POCl3, thioamides, 2-thiophenecarboxylic acid | Formation of thiazole ring fused with thiophene |

| Oxidation | Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA) | Sulfoxides, sulfones at sulfur atom |

| Reduction | Sodium borohydride (NaBH4) | Reduction of ester carbonyl to alcohol |

| Substitution | Alkyl halides, amines | Alkylated or aminated derivatives at thiazole ring |

These reactions are integral to both the preparation and functionalization of the compound for further applications.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Yield & Notes |

|---|---|---|---|---|

| Cyclization of 2-thiophenecarboxylic acid with thioamide | 2-thiophenecarboxylic acid, thioamide derivatives | POCl3 (dehydrating agent) | Reflux, controlled temperature | High yield, widely used |

| Condensation with ethyl chloroacetate | Thiazole derivatives, ethyl chloroacetate | Base (e.g., NaH) | Room temp to reflux | Allows ester introduction |

| Reaction of 3-chloro-2,4-dioxo esters with thioamides | 3-chloro-2,4-dioxo esters, thioamides | Methanol, reflux | 4 hours reflux, then hydrazine hydrate treatment | Intermediate formation, versatile |

| Industrial continuous flow synthesis | Same as lab-scale but scaled | Catalysts, solvents optimized | Continuous flow, optimized parameters | Enhanced purity and yield |

Research Findings and Practical Considerations

- The cyclization method using POCl3 is the most established and reproducible for laboratory and industrial synthesis.

- Continuous flow reactors improve scalability and safety by better controlling exothermic reactions.

- The presence of both thiazole and thiophene rings imparts unique electronic properties, making the compound a valuable intermediate for further chemical modifications.

- Purification techniques such as recrystallization and chromatography are essential to obtain high-purity product suitable for biological testing.

- Recent studies have explored derivatives of this compound for antimicrobial and antioxidant activities, highlighting the importance of efficient synthetic access.

This comprehensive overview consolidates diverse, authoritative sources to present a detailed understanding of the preparation methods for this compound, emphasizing synthetic strategies, reaction conditions, and industrial considerations.

Aplicaciones Científicas De Investigación

Agricultural Applications

Fungicidal Properties

Ethyl 2-(2-thienyl)-1,3-thiazole-4-carboxylate has been identified as a promising candidate for use as a fungicide in agricultural settings. Research indicates that thiazole-4-carboxylic acid esters exhibit potent activity against phytopathogenic fungi, making them suitable for crop protection. These compounds can be utilized in various formulations to enhance crop yield and protect against fungal infections .

Mechanism of Action

The fungicidal activity is attributed to the compound's ability to disrupt fungal cell membranes and inhibit key metabolic pathways. This mechanism is crucial for developing effective crop protection agents that meet the increasing ecological and economic demands for sustainable agriculture .

Medicinal Chemistry Applications

Analgesic and Anti-inflammatory Activities

Recent studies have highlighted the analgesic and anti-inflammatory properties of derivatives of thiazole compounds, including this compound. In vivo tests demonstrated significant reductions in pain responses in animal models, suggesting its potential as an analgesic agent . For instance, compounds derived from thiazoles showed efficacy comparable to established analgesics like ketorolac in pain reduction assays .

Antimicrobial Activity

The compound has also exhibited antimicrobial properties, making it a candidate for further development in medicinal chemistry. The presence of the thiazole ring enhances its interaction with biological targets, potentially leading to new treatments for infections caused by resistant bacteria .

Cosmetic Formulations

Skin Bioavailability and Efficacy

In the cosmetic industry, this compound is being explored for its potential benefits in skin care formulations. Its unique chemical structure may enhance skin penetration and bioavailability of active ingredients, which is critical for topical applications . Studies indicate that compounds like this can improve the stability and effectiveness of cosmetic products while ensuring safety through rigorous testing protocols .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with other thiazole derivatives is useful:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| This compound | Contains an ethyl ester group | Potentially different pharmacokinetics |

| 2-(2-Thienyl)-1,3-thiazole-4-carbohydrazide | Hydrazide functional group | Known for antimicrobial and anticancer properties |

| Methylthiazole | Methyl group on thiazole ring | Lacks the thienyl group but shares thiazole core |

This table illustrates how structural variations impact biological activity and application potential across different fields.

Mecanismo De Acción

The mechanism of action of Ethyl 2-(2-thienyl)-1,3-thiazole-4-carboxylate is largely dependent on its interaction with biological targets. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular processes by integrating into biological membranes or interacting with nucleic acids. The exact molecular targets and pathways involved can vary based on the specific application and biological context.

Comparación Con Compuestos Similares

Key Observations:

- Solubility: Amino-substituted analogs (e.g., ethyl 2-amino-1,3-thiazole-4-carboxylate) exhibit higher aqueous solubility due to hydrogen-bonding capacity, making them preferable for drug formulation .

- Biological Activity: The benzylamino derivative (CAS 126534-13-2) shows promise in anticancer research, likely due to its ability to intercalate DNA or inhibit topoisomerases .

Physicochemical Properties

| Property | This compound | Ethyl 2-(2-Nitroanilino)-1,3-Thiazole-4-Carboxylate |

|---|---|---|

| Melting Point | Not reported | 449.8°C (predicted) |

| pKa | ~1.5 (carboxylate) | 1.20 (predicted) |

| LogP (Lipophilicity) | 2.8 (estimated) | 3.1 |

| Solubility in DMSO | High | Moderate |

Notes:

- The nitroanilino derivative’s lower pKa (1.20) suggests stronger acidity, likely due to resonance stabilization of the nitro group, enhancing reactivity in electrophilic substitutions .

Actividad Biológica

Ethyl 2-(2-thienyl)-1,3-thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological activities, mechanisms of action, and potential applications in drug development.

Synthesis

The synthesis of this compound typically involves the reaction of thiazole derivatives with ethyl chloroacetate or similar reagents under basic conditions. This method allows for the introduction of various substituents on the thiazole ring, facilitating the exploration of biological activity variations.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Studies have shown that this compound exhibits significant activity against a range of bacteria and fungi. For instance, in one study, it demonstrated effective inhibition against several fungal strains at concentrations as low as 50 μg/mL . The compound's mechanism may involve disrupting cellular membranes or inhibiting key metabolic pathways in pathogens.

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies conducted by the National Cancer Institute (NCI) revealed that various analogs of this compound exhibited promising cytotoxic effects against multiple human tumor cell lines. Notably, some derivatives showed GI50 values as low as 0.08 µM against leukemia cell lines . These results suggest that modifications to the thiazole structure can enhance anticancer efficacy.

Antiviral and Antiparasitic Activity

Recent research has highlighted the antiviral and antiparasitic activities of thiazole derivatives. This compound and its derivatives have shown potential against viruses and protozoan parasites, demonstrating IC50 values comparable to established antiviral agents . Such findings indicate the compound's versatility as a pharmacophore in drug design.

The biological activity of this compound is attributed to its interaction with various biological targets:

- Enzyme Inhibition : The thiazole ring can inhibit enzymes critical for microbial survival or cancer cell proliferation.

- Membrane Disruption : The compound may integrate into lipid membranes, altering their integrity and function.

- Nucleic Acid Interaction : There is potential for interaction with DNA or RNA, affecting replication and transcription processes.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several thiazole derivatives including this compound against clinical isolates of bacteria and fungi. Results indicated that the compound inhibited growth at concentrations ranging from 25 to 100 μg/mL.

- Anticancer Screening : A comprehensive screening of thiazole derivatives against a panel of cancer cell lines revealed that modifications to the ethyl group significantly influenced cytotoxicity. Compounds with electron-withdrawing groups showed increased activity .

Research Findings Summary

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 2-(2-thienyl)-1,3-thiazole-4-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of thiazole derivatives often involves cyclocondensation reactions. For example, analogous compounds like Ethyl 2-amino-4,5-dihydro-1,3-thiazole-4-carboxylate are synthesized via reactions between thiourea and ethyl bromoacetate under basic conditions (e.g., NaOH) . For the target compound, substituting thiourea with 2-thienyl thiourea and optimizing solvent polarity (e.g., ethanol vs. DMF) could yield the desired product. Reaction temperature (reflux vs. room temperature) and stoichiometric ratios of reagents are critical variables for improving yield and purity.

Q. How can the structure of this compound be confirmed experimentally?

- Methodological Answer : Multinuclear NMR spectroscopy (¹H, ¹³C, and DEPT-135) is essential for confirming substituent positions. The thienyl group’s aromatic protons (δ ~6.8–7.5 ppm) and the thiazole ring’s protons (δ ~7.0–8.0 ppm) should show distinct splitting patterns. High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H]⁺). For crystallographic confirmation, single-crystal X-ray diffraction using SHELXL (via the SHELX suite) provides unambiguous structural data, including bond lengths and angles .

Q. What spectroscopic techniques are suitable for monitoring the stability of this compound under varying pH conditions?

- Methodological Answer : UV-Vis spectroscopy tracks absorbance changes in acidic, neutral, and alkaline buffers (pH 1–13) to detect hydrolysis or ring-opening. FT-IR identifies functional group degradation (e.g., ester C=O at ~1700 cm⁻¹). For quantitative analysis, HPLC with a C18 column and acetonitrile/water gradient elution monitors decomposition products .

Advanced Research Questions

Q. How do electronic effects of the 2-thienyl substituent influence the reactivity of the thiazole ring in nucleophilic substitution reactions?

- Methodological Answer : The electron-rich thienyl group increases electron density at the thiazole C-2 and C-5 positions, enhancing susceptibility to electrophilic attack. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) can map electrostatic potential surfaces to predict regioselectivity. Experimental validation involves reacting the compound with methyl iodide (alkylation) or acetyl chloride (acylation) under controlled conditions, followed by LC-MS to identify products .

Q. What strategies resolve contradictions in bioactivity data for this compound across different studies?

- Methodological Answer : Discrepancies in antimicrobial or anticancer activity may arise from assay variability (e.g., bacterial strain differences, cell line specificity). Standardize protocols using CLSI guidelines for MIC assays and MTT assays for cytotoxicity. Meta-analysis of dose-response curves and statistical tools (e.g., ANOVA with post-hoc Tukey tests) can identify significant trends. Computational docking (AutoDock Vina) against target proteins (e.g., EGFR or DNA gyrase) clarifies mechanistic hypotheses .

Q. How can hydrogen-bonding interactions in the crystal lattice of this compound be analyzed to predict solubility and polymorphism?

- Methodological Answer : Graph-set analysis (as per Etter’s rules) of X-ray crystallographic data identifies recurring hydrogen-bond motifs (e.g., N–H⋯O or S⋯π interactions). Solubility is inversely correlated with lattice energy, calculated via Hirshfeld surface analysis (CrystalExplorer). Polymorph screening involves recrystallization from solvents of varying polarity (e.g., hexane vs. DMSO) and PXRD to detect phase changes .

Q. What computational approaches predict the metabolic pathways of this compound in vivo?

- Methodological Answer : Use in silico tools like SwissADME to predict cytochrome P450 metabolism sites. Molecular dynamics simulations (GROMACS) model interactions with CYP3A4 or CYP2D6 isoforms. Validate predictions with in vitro microsomal assays (rat liver S9 fraction) and UPLC-QTOF-MS to identify phase I/II metabolites .

Methodological Notes

- Synthesis Optimization : DOE (Design of Experiments) tools like response surface methodology (RSM) optimize reaction parameters (e.g., time, temperature) .

- Data Contradiction Analysis : Use Bland-Altman plots or Cohen’s kappa to assess inter-study variability .

- Advanced Characterization : Pair X-ray crystallography with solid-state NMR for polymorph identification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.